molecular formula C15H13BrO3 B3361880 4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde CAS No. 937678-86-9

4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde

Cat. No.: B3361880
CAS No.: 937678-86-9
M. Wt: 321.16 g/mol
InChI Key: DCNFUAVPGYSFQV-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde is an organic compound that features a bromine atom, a methoxy group, and a benzyloxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde typically involves the bromination of 4-(4-Methoxybenzyloxy)benzaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chlorobenzene . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehydes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products:

    Oxidation: 4-(4-Methoxybenzyloxy)-3-bromobenzoic acid.

    Reduction: 4-(4-Methoxybenzyloxy)-3-bromobenzyl alcohol.

    Substitution: 4-(4-Methoxybenzyloxy)-3-methoxybenzaldehyde.

Scientific Research Applications

4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The aldehyde group can participate in various redox reactions, altering its oxidation state and forming different functional groups.

Comparison with Similar Compounds

  • 4-(4-Methoxybenzyloxy)benzaldehyde
  • 4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde
  • 4-(4-Methoxybenzyloxy)-3-fluorobenzaldehyde

Comparison:

    4-(4-Methoxybenzyloxy)benzaldehyde: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    4-(4-Methoxybenzyloxy)-3-chlorobenzaldehyde: Chlorine is less reactive than bromine, leading to different reactivity patterns.

    4-(4-Methoxybenzyloxy)-3-fluorobenzaldehyde: Fluorine is highly electronegative, affecting the compound’s electronic properties and reactivity.

4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde stands out due to the presence of the bromine atom, which makes it highly reactive in substitution reactions, providing a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-bromo-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNFUAVPGYSFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-hydroxybenzaldehyde (5.0 g, 24.9 mmol; 1 eq) in DCM (10 mL), was added 1-(bromomethyl)-4-methoxybenzene (6.0 g, 29.88 mmol, 1.2 eq, Aldrich, Milwaukee, Wis., USA) and DIEA (8.7 mL, 49.7 mmol, 2 eq). After stirring at room temperature for 18 h, the reaction mixture was diluted with DCM and washed with saturated NaHCO3 and brine. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo to give 8.0 g of 4-(4-methoxybenzyloxy)-3-bromobenzaldehyde (32).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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